
5,10,15-Tris(4-nitrophenyl)corrole
Übersicht
Beschreibung
5,10,15-Tris(4-nitrophenyl)corrole is a corrole derivative used as a trianionic ligand for transition metals . It has a molecular formula of C37H23N7O6 and a molecular weight of 661.62 .
Molecular Structure Analysis
The molecular structure of 5,10,15-Tris(4-nitrophenyl)corrole consists of a corrole core with three nitrophenyl groups attached at the 5, 10, and 15 positions . The nitrophenyl groups contribute to the molecule’s ability to act as a trianionic ligand for transition metals .Chemical Reactions Analysis
While specific chemical reactions involving 5,10,15-Tris(4-nitrophenyl)corrole are not available, corroles are known to undergo a variety of reactions. For example, even the most stable corroles can undergo polymerization in solution when exposed to daylight .Wissenschaftliche Forschungsanwendungen
Iron Complexes of Tris(4-nitrophenyl)corrole
- Research Focus : Iron complexes of 5,10,15-tris(4-nitrophenyl)corrole, especially the (nitrosyl)iron complex.
- Findings : These complexes were characterized using spectroscopic techniques, revealing details about their redox properties and structural characteristics. The study emphasized the diamagnetic nature of the (nitrosyl)iron complex and its linear Fe–N–O bond structure (Singh et al., 2012).
Synthesis and Characterization of Substituted Corroles
- Research Focus : Synthesis of 5,10,15-tris(3-nitrophenyl)corrole and its reduction to 5,10,15-tris(3-aminophenyl)corrole.
- Findings : The study provides insights into the UV-visible spectra, fluorescent spectra, and structure of these corroles, offering valuable data for potential applications in photophysical studies (Wei, 2013).
Manganese(III) Tris(4-nitrophenyl)corrole Transformations
- Research Focus : Synthesis and characterization of manganese complexes of 5,10,15-tris(4-nitrophenyl) corrole in different oxidation states.
- Findings : The research highlights the unexpected transformation during synthesis, yielding both the expected corrole derivative and a nitrogen atom insertion into the macrocycle (Singh et al., 2013).
Photophysical Properties of Free-Base Corroles
- Research Focus : Investigation of absorption and emission properties of free-base corroles with different substituents.
- Findings : This study offers insights into the solvent-dependent photophysical behavior of these corroles, which is crucial for their potential application in optical and electronic devices (Ding et al., 2005).
Iron(III) Corrole Complexes
- Research Focus : Analysis of the axial lability of iron(III) corrole complexes.
- Findings : The study presents detailed insights into the reactivity and binding affinity of these complexes, crucial for applications in catalysis and materials science (Joseph & Ford, 2005).
Wirkmechanismus
Target of Action
5,10,15-Tris(4-nitrophenyl)corrole is a derivative of corrole and is used as a trianionic ligand for transition metals . The primary targets of this compound are transition metals, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets, the transition metals, by binding to them. This interaction results in the formation of a complex that can participate in various chemical reactions .
Eigenschaften
IUPAC Name |
5,10,15-tris(4-nitrophenyl)-22,24-dihydro-21H-corrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23N7O6/c45-42(46)24-7-1-21(2-8-24)35-29-15-13-27(38-29)28-14-16-30(39-28)36(22-3-9-25(10-4-22)43(47)48)32-18-20-34(41-32)37(33-19-17-31(35)40-33)23-5-11-26(12-6-23)44(49)50/h1-20,38-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPJYBRBJOHNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])N4)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15-Tris(4-nitrophenyl)corrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



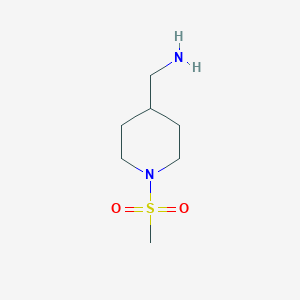



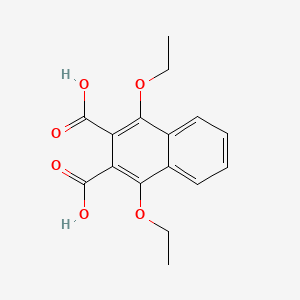
![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)
![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)
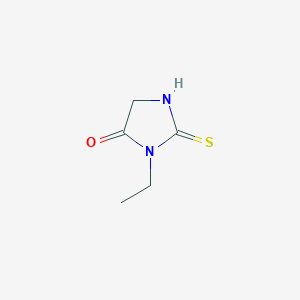
![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)
![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)
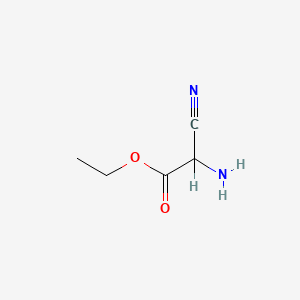
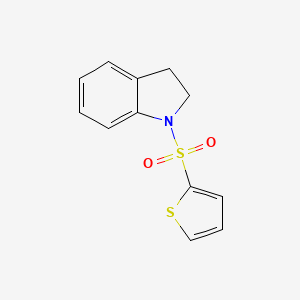
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)
